2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

Azaindoline synthesis Scaffold accessibility Medicinal chemistry building blocks

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride (CAS 1443981-64-3; synonym: 4-azaindoline dihydrochloride) is a bicyclic heterocyclic building block comprising a partially saturated pyrrole ring fused to a pyridine at the [3,2-b] orientation. The free base (CAS 1211540-79-2, MF C₇H₈N₂, MW 120.15) bears a secondary amine in the saturated ring and a pyridine nitrogen, while the dihydrochloride salt form (MF C₇H₁₀Cl₂N₂, MW 193.07) is the predominant commercially supplied specification at ≥95% purity.

Molecular Formula C7H10Cl2N2
Molecular Weight 193.07 g/mol
CAS No. 1443981-64-3
Cat. No. B1448053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride
CAS1443981-64-3
Molecular FormulaC7H10Cl2N2
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESC1CNC2=C1N=CC=C2.Cl.Cl
InChIInChI=1S/C7H8N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h1-2,4,9H,3,5H2;2*1H
InChIKeyZACGFDVLFPJYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Dihydrochloride (CAS 1443981-64-3): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride (CAS 1443981-64-3; synonym: 4-azaindoline dihydrochloride) is a bicyclic heterocyclic building block comprising a partially saturated pyrrole ring fused to a pyridine at the [3,2-b] orientation . The free base (CAS 1211540-79-2, MF C₇H₈N₂, MW 120.15) bears a secondary amine in the saturated ring and a pyridine nitrogen, while the dihydrochloride salt form (MF C₇H₁₀Cl₂N₂, MW 193.07) is the predominant commercially supplied specification at ≥95% purity . The compound is classified within the 4-azaindoline isomer family, distinguished from the more commonly studied 5-azaindoline (pyrrolo[3,2-c]pyridine) and 7-azaindoline (pyrrolo[2,3-b]pyridine) congeners by its specific nitrogen-atom arrangement in the fused bicyclic system [1].

Why 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Dihydrochloride Cannot Be Replaced by Generic Isomeric Azaindolines or Alternative Salt Forms


The 4-azaindoline scaffold occupies a structurally constrained chemical space that is non-interchangeable with its isomeric counterparts. Three independent differentiation axes preclude generic substitution: (i) the [3,2-b] ring fusion geometry versus [2,3-b], [3,2-c], and [2,3-c] isomers dictates distinct vectors for substituent exit and hydrogen-bonding geometry at the target binding site [1]; (ii) the saturated 2,3-dihydro oxidation state introduces a basic pyrrolidine-like secondary amine (predicted pKa ~7.18) absent in the fully aromatic 1H-pyrrolo[3,2-b]pyridine (predicted pKa ~14.37), fundamentally altering the protonation state at physiological pH, aqueous solubility, and pharmacokinetic handling [2]; (iii) the dihydrochloride counterion provides aqueous solubility exceeding 50 mg/mL — an order-of-magnitude improvement over the free base (LogP ~0.30 predicted) — which is critical for aqueous reaction conditions in medicinal chemistry workflows . Furthermore, the synthetic accessibility of 4-azaindolines is documented to be substantially lower than that of 5- and 7-azaindolines, making reliable procurement of the pre-formed scaffold a rate-limiting factor in SAR campaigns [3].

Quantitative Comparative Evidence for 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Dihydrochloride Versus Closest Analogs


Scaffold Isomer Synthetic Accessibility: 4-Azaindoline Procurement Value Versus 5- and 7-Azaindoline Congeners

The 4-azaindoline scaffold (2,3-dihydro-1H-pyrrolo[3,2-b]pyridine) is documented to be the least synthetically accessible among the four azaindoline isomers. The benchmark 2012 review and the 2008 carbolithiation study both note that the majority of general synthetic methods are directed toward 5- and 7-azaindoline preparation, while 'reports of 4-azaindolines are particularly scarce' [1][2]. This scarcity directly translates into higher procurement value for pre-formed 4-azaindoline building blocks, as in-house synthesis requires specialized routes (intramolecular carbolithiation, phase-transfer catalysis, or palladium-catalyzed C–H activation) that are less broadly applicable than methods for the 5- and 7-isomers [3].

Azaindoline synthesis Scaffold accessibility Medicinal chemistry building blocks SAR campaigns

Salt Form Solubility Advantage: Dihydrochloride Versus Free Base Aqueous Handling

The dihydrochloride salt form of the pyrrolo[3,2-b]pyridine scaffold provides a critical solubility advantage over the free base. Vendor technical data for the closely related 6-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride documents aqueous solubility exceeding 50 mg/mL at physiological pH . In contrast, the free base 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS 1211540-79-2) displays a predicted LogP of approximately 0.30 (for the hydrochloride salt) to 1.19 (free base), consistent with limited aqueous solubility [1]. The dihydrochloride counterion doubles the molecular weight (from 120.15 to 193.07 Da) while enabling solution-phase chemistry in aqueous media without co-solvents, a practical requirement for biochemical assay preparation, amide coupling in water-miscible solvent systems, and salt metathesis workflows .

Aqueous solubility Salt selection Medicinal chemistry workflow Formulation compatibility

EGFR Exon 20 Insertion/Deletion Mutant Selectivity: Patent-Backed Target Differentiation for the 4-Azaindoline Scaffold

The Abbisko Therapeutics patent family (CN-115867539-A, priority 2020/12/02; US 2024/0109885 A1) exclusively claims 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives as selective EGFR inhibitors targeting exon 20 insertion and deletion mutations while sparing wild-type EGFR [1][2]. The patent explicitly states that the claimed compounds demonstrate 'a strong inhibitory effect on the insertion, deletion or other mutant cytological activities of EGFR exon 20, and shows high selectivity for EGFR wild type' [2]. Crucially, the patent highlights that currently available first-, second-, and third-generation EGFR inhibitors (gefitinib, afatinib, osimertinib) show 'limited efficacy' against exon 20 insertion mutations, with the exception of the rare A763-Y764insFQEA variant [2]. By contrast, the fully aromatic 1H-pyrrolo[3,2-b]pyridine scaffold has been separately optimized for unrelated targets — including GluN2B-selective negative allosteric modulation (Chrovian et al., 2019, ACS Med. Chem. Lett.) and MAO-B inhibition (Tzvetkov et al., 2019, Eur. J. Med. Chem.) — illustrating scaffold-level target divergence between the dihydro and aromatic oxidation states [3][4].

EGFR exon 20 mutations Non-small cell lung cancer Kinase inhibitor selectivity Precision oncology

Sigma-1/Sigma-2 Receptor Ligand Pharmacology: 4-Azaindoline Versus 7-Azaindoline Complementary Target Space

A dedicated patent family (WO2022189392A1, US 2024/0174671 A1, priority 2021/03/10) exclusively claims 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives as sigma-1 (σ1) and sigma-2 (σ2) receptor ligands with 'great affinity' for both receptor subtypes [1][2]. This pharmacological profile is orthogonal to the well-established 7-azaindoline (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) scaffold, which has been extensively optimized for M1 and M4 muscarinic acetylcholine receptor (mAChR) agonism — exemplified by N-substituted 7-azaindoline derivatives demonstrating selective M1/M4 agonism with weak hERG inhibition and good oral bioavailability in multiple species (Takai et al., Bioorg. Med. Chem. Lett., 2014) [3]. The 4-azaindoline/sigma receptor axis and 7-azaindoline/mAChR axis thus occupy non-overlapping pharmacological space, meaning a medicinal chemistry program targeting sigma receptors cannot substitute the 7-azaindoline scaffold without fundamentally altering the target engagement profile.

Sigma receptors CNS drug discovery Pain Scaffold-hopping

Basicity Differentiation: Dihydro Form Pyrrolidine pKa Versus Aromatic Pyrrole pKa and Implications for Biological Target Engagement

The saturation state of the pyrrole ring fundamentally alters the acid-base chemistry of the scaffold. The 2,3-dihydro form bears a secondary amine (pyrrolidine-type NH) with a predicted pKa of 7.18±0.20, meaning it is approximately 50% protonated at physiological pH 7.4 . In contrast, the fully aromatic 1H-pyrrolo[3,2-b]pyridine features a pyrrole-type NH with a predicted pKa of 14.37, remaining essentially fully neutral under the same conditions [1]. This pKa difference of approximately 7 log units means the dihydro scaffold introduces a cationic center at physiological pH that can engage in ionic interactions with aspartate/glutamate residues in protein binding pockets — a pharmacophoric feature absent in the aromatic scaffold. This distinction is functionally meaningful: while the aromatic 1H-pyrrolo[3,2-b]pyridine core has been successfully optimized for GluN2B NAM activity (where neutral hydrogen-bond donation from the pyrrole NH is critical) [2], the dihydro scaffold's protonatable amine enables distinct binding modes exploited in the EGFR exon 20 inhibitor and sigma ligand patents [3][4].

pKa prediction Protonation state Hydrogen-bond donor/acceptor Physicochemical profiling

Commercial Specification Consistency: Dihydrochloride Salt Purity and Identity Parameters Supporting Reproducible Procurement

The dihydrochloride salt (CAS 1443981-64-3) is commercially available from multiple reputable vendors with consistent specifications: ≥95% purity (Fluorochem, ABCR, AKSci), MW 193.07 (C₇H₁₀Cl₂N₂), and defined dihydrochloride stoichiometry distinct from the monohydrochloride salt (CAS also listed as 1443981-64-3 on some platforms but with MW 156.61 for C₇H₉ClN₂) . The MDL number MFCD24843050 and InChI Key ZACGFDVLFPJYCV-UHFFFAOYSA-N provide unambiguous identity verification . This specification consistency is not universally available for the free base (CAS 1211540-79-2), which is less commonly stocked and may require additional purification before use in sensitive coupling reactions where amine nucleophilicity must be precisely controlled . The dihydrochloride's defined stoichiometry also simplifies reaction stoichiometry calculations for amide bond formation, reductive amination, and Buchwald-Hartwig coupling, where the exact molar equivalents of the amine component must be known .

Chemical procurement Quality control Salt stoichiometry Batch reproducibility

High-Value Application Scenarios for 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Dihydrochloride Based on Quantitative Differentiation Evidence


EGFR Exon 20 Mutant-Selective Inhibitor SAR Campaigns in Precision Oncology

Medicinal chemistry teams developing next-generation EGFR inhibitors targeting the exon 20 insertion/deletion mutant patient population (4–10% of all EGFR-mutant NSCLC) should prioritize procurement of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride as the core scaffold. The Abbisko Therapeutics patent family (CN-115867539-A; US 2024/0109885 A1) establishes the 4-azaindoline scaffold as the basis for compounds demonstrating selective inhibition of EGFR exon 20 mutants with high selectivity over wild-type EGFR — addressing the dose-limiting toxicity that has constrained earlier-generation inhibitors such as Poziotinib and TAK-788 [1][2]. The dihydrochloride salt's aqueous solubility (>50 mg/mL) enables direct use in biochemical kinase selectivity panels without DMSO vehicle artifacts .

Sigma-1/Sigma-2 Receptor Ligand Discovery for CNS Disorders

The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold is the subject of a dedicated sigma receptor ligand patent (WO2022189392A1, US 2024/0174671 A1) claiming high-affinity sigma-1 and sigma-2 receptor binding [1][2]. This pharmacological space is chemically distinct from the 7-azaindoline scaffold, which has been extensively optimized for M1/M4 mAChR agonism . CNS drug discovery programs targeting pain, depression, anxiety, or ADHD via sigma receptor modulation should procure the 4-azaindoline dihydrochloride rather than the more synthetically accessible 7-azaindoline, as scaffold-level target engagement divergence precludes substitution without loss of the desired pharmacological profile.

Scaffold-Hopping and Bioisostere Evaluation in Kinase and GPCR Programs

The 4-azaindoline scaffold serves as a strategic bioisostere of the indoline moiety with the added advantage of introducing a pyridine nitrogen that can function as a hydrogen-bond acceptor, metal-chelating group, or polarity-modulating element [1]. The dihydrochloride salt provides a stoichiometrically defined, aqueous-soluble form of the scaffold that can be directly subjected to parallel amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to generate focused libraries for scaffold-hopping exercises [2]. The predicted pKa of 7.18 for the secondary amine ensures that derivatives maintain a protonatable center at physiological pH — a desirable feature for CNS drug candidates where a basic amine is often required for target engagement or lysosomal trapping .

Synthesis of Patent-Protected Intermediate Collections for IP Strategy and FTO Analysis

Given the documented scarcity of general synthetic methods for 4-azaindolines — with the majority of published procedures directed toward 5- and 7-azaindoline isomers — procurement of pre-formed 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride accelerates the construction of patent exemplar compound libraries for freedom-to-operate (FTO) analysis and IP landscape mapping around the Abbisko EGFR inhibitor and Leitat sigma ligand patent families [1][2]. The consistent ≥95% purity specification across multiple vendors ensures that SAR conclusions drawn from purchased scaffold are reproducible and defensible in regulatory submissions .

Quote Request

Request a Quote for 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.